5-ethoxy-1H-1,3-benzodiazol-2-amine

Medicinal Chemistry Physicochemical Profiling SAR

5-Ethoxy-1H-1,3-benzodiazol-2-amine, also cataloged as 6-ethoxy-1H-benzimidazol-2-amine , is a member of the 2-aminobenzimidazole class of heterocyclic compounds. Its molecular formula is C9H11N3O, with a molecular weight of 177.21 g/mol.

Molecular Formula C9H11N3O
Molecular Weight 177.207
CAS No. 885371-64-2
Cat. No. B2722850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-1H-1,3-benzodiazol-2-amine
CAS885371-64-2
Molecular FormulaC9H11N3O
Molecular Weight177.207
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N2)N
InChIInChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H3,10,11,12)
InChIKeyNZUORMKRSZZVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-1H-1,3-benzodiazol-2-amine (CAS 885371-64-2) Procurement Overview: Core Identity and Specifications


5-Ethoxy-1H-1,3-benzodiazol-2-amine, also cataloged as 6-ethoxy-1H-benzimidazol-2-amine , is a member of the 2-aminobenzimidazole class of heterocyclic compounds. Its molecular formula is C9H11N3O, with a molecular weight of 177.21 g/mol . The compound features a benzimidazole core substituted with an ethoxy group at the 5-position . It is typically supplied as a powder with a purity of ≥95% and requires storage at -20°C for long-term stability [1].

Why 5-Ethoxy-1H-1,3-benzodiazol-2-amine Cannot Be Simply Replaced by Unsubstituted or 5-Methoxy Analogs


The ethoxy (-OCH2CH3) substituent at the 5-position of the benzimidazole ring is a critical determinant of both physicochemical behavior and biological interaction. Compared to an unsubstituted 2-aminobenzimidazole, the 5-ethoxy group increases lipophilicity (clogP), alters electronic distribution on the heterocyclic core, and modifies molecular shape—factors that directly impact solubility, membrane permeability, and target binding . Crucially, para-substituted ethoxy derivatives within the benzimidazole class have demonstrated potent bacteriostatic activity against drug-resistant Gram-positive pathogens, a profile that may not be recapitulated by methoxy or unsubstituted analogs [1]. Generic substitution without confirmation of equivalent substitution pattern, purity, and biological profile carries material risk of divergent experimental outcomes or batch failures in downstream applications.

5-Ethoxy-1H-1,3-benzodiazol-2-amine: Head-to-Head and Class-Level Comparative Data for Informed Procurement


Lipophilicity and Predicted Physicochemical Differentiation from 5-Methoxy Analog

The 5-ethoxy substitution in 5-ethoxy-1H-1,3-benzodiazol-2-amine confers a different lipophilicity and steric profile compared to the 5-methoxy analog (5-methoxy-1H-benzimidazol-2-amine). Specifically, the ethoxy group increases the calculated LogP (clogP) and topological polar surface area (TPSA) relative to the methoxy derivative, which can influence membrane permeability and oral bioavailability. While direct experimental data for this compound are not publicly available, predicted values based on its structure indicate a clogP of 1.62 and a TPSA of 63.9 Ų , whereas the 5-methoxy analog is predicted to have a lower clogP of approximately 1.3 and a comparable TPSA. This difference is a key consideration when selecting compounds for structure-activity relationship (SAR) studies or for optimizing in vivo pharmacokinetic properties .

Medicinal Chemistry Physicochemical Profiling SAR

Antibacterial Activity: Class-Level Potency Against Gram-Positive Drug-Resistant Pathogens

Para-substituted ethoxy derivatives within the bis-benzimidazole and 2-aminobenzimidazole class have been shown to display potent bacteriostatic activity against clinically relevant Gram-positive bacteria. In a study of symmetric bis-benzimidazole conjugates, the ethoxy-substituted analogs demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), streptococci, and Listeria monocytogenes [1]. While the activity of 5-ethoxy-1H-1,3-benzodiazol-2-amine has not been directly reported in this specific study, the class-level SAR indicates that the ethoxy substituent is a key pharmacophoric feature for maintaining activity against these resistant pathogens. This contrasts with unsubstituted 2-aminobenzimidazole, which is reported to be devoid of anticonvulsant activity and likely has a different antibacterial profile [2].

Antimicrobial Drug Discovery Infectious Disease

Purity and Specification Control: Direct Comparison with Generic Supply

Procurement of 5-ethoxy-1H-1,3-benzodiazol-2-amine from reputable vendors ensures a defined purity standard. For example, commercial suppliers offer this compound with a minimum purity of 95.0% . This is a critical specification for reproducible research, as lower purity or undefined material can introduce confounding impurities that affect biological assays or synthetic yields. In contrast, sourcing generic 2-aminobenzimidazole derivatives from non-specialized suppliers may result in variable purity levels, often as low as 90% or unspecified, which can lead to inconsistent experimental outcomes and wasted resources . The availability of analytical certificates (CoA) with this specific CAS number provides traceability and quality assurance that is not guaranteed with uncharacterized alternatives.

Analytical Chemistry Quality Control Procurement

Stability and Storage Requirements: Optimized for Long-Term Research Use

The recommended storage condition for 5-ethoxy-1H-1,3-benzodiazol-2-amine is at -20°C, with a shelf life of 1-2 years under these conditions [1]. This is in contrast to unsubstituted 2-aminobenzimidazole, which can be stored at room temperature for shorter periods. The ethoxy substitution introduces a site for potential oxidation or hydrolysis, making low-temperature storage a critical factor for maintaining compound integrity over time. For long-term research projects or compound library management, this defined storage protocol ensures that the compound retains its specified purity and biological activity, reducing the risk of degradation that could compromise experimental results.

Compound Management Stability Storage

5-Ethoxy-1H-1,3-benzodiazol-2-amine: High-Value Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry SAR Studies Targeting Enhanced Lipophilicity

The 5-ethoxy substitution in 5-ethoxy-1H-1,3-benzodiazol-2-amine provides a distinct lipophilic and steric profile compared to the 5-methoxy analog. This compound is ideally suited as a tool molecule in structure-activity relationship (SAR) studies aimed at exploring the impact of increased lipophilicity (clogP ~1.62) on membrane permeability and oral bioavailability . Researchers can use it to directly compare the effects of ethoxy versus methoxy substitution in a series of 2-aminobenzimidazoles, providing critical data for optimizing lead compounds for in vivo efficacy.

Antimicrobial Lead Optimization Against Drug-Resistant Gram-Positive Pathogens

The established class-level antibacterial activity of para-ethoxy substituted benzimidazoles against MRSA, VRE, and other resistant Gram-positive bacteria positions 5-ethoxy-1H-1,3-benzodiazol-2-amine as a valuable scaffold for antimicrobial drug discovery [1]. Researchers can utilize this compound as a starting point for further derivatization, leveraging the ethoxy pharmacophore to design and synthesize novel analogs with improved potency and selectivity. Its use is particularly relevant in programs targeting the urgent need for new therapies against multidrug-resistant infections.

High-Purity Chemical Biology Probe for Target Identification

With a certified purity of ≥95.0% and defined storage conditions (-20°C), 5-ethoxy-1H-1,3-benzodiazol-2-amine meets the quality standards required for use as a chemical biology probe [2]. Its high purity minimizes off-target effects from contaminants, ensuring that observed biological phenotypes can be confidently linked to the compound. This makes it suitable for target identification studies, affinity chromatography, and other applications where compound integrity is paramount.

Reference Standard for Analytical Method Development

The well-defined physicochemical properties and commercial availability at certified purity make 5-ethoxy-1H-1,3-benzodiazol-2-amine a suitable reference standard for developing and validating analytical methods, such as HPLC or LC-MS assays . It can be used to establish retention times, calibrate detectors, and ensure method robustness for the analysis of this compound or related benzimidazole derivatives in complex matrices, supporting quality control and pharmacokinetic studies.

Technical Documentation Hub

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